molecular formula C20H24N2O5S B4282668 5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

Cat. No.: B4282668
M. Wt: 404.5 g/mol
InChI Key: JVWSVKYBYSZCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID typically involves multiple steps, including the formation of the thienyl group, the introduction of the methoxyphenyl group, and the coupling of these groups with the amino and oxopentanoic acid moieties. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thienyl groups, such as 2-acetylthiophene.

    Methoxyphenyl Derivatives: Compounds like 2-methoxyphenylacetic acid.

    Amino Acid Derivatives: Compounds such as N-acetylcysteine.

Uniqueness

What sets 5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-13-12(2)28-20(22-16(23)10-7-11-17(24)25)18(13)19(26)21-14-8-5-6-9-15(14)27-3/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSVKYBYSZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 2
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 3
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 4
Reactant of Route 4
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 5
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-({4-ETHYL-3-[(2-METHOXYANILINO)CARBONYL]-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

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